1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

nAChR modulation sulfonylpiperazine SAR allosteric pharmacology

1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a disubstituted piperazine derivative bearing a naphthalen-1-ylmethyl group at the N1 position and a 2-nitrophenylsulfonyl moiety at the N4 position. The compound belongs to the sulfonylpiperazine class, whose members have been investigated as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs) and as ligands for serotonin (5-HT) receptor subtypes.

Molecular Formula C21H21N3O4S
Molecular Weight 411.5 g/mol
Cat. No. B10882049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Molecular FormulaC21H21N3O4S
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C21H21N3O4S/c25-24(26)20-10-3-4-11-21(20)29(27,28)23-14-12-22(13-15-23)16-18-8-5-7-17-6-1-2-9-19(17)18/h1-11H,12-16H2
InChIKeyGKTKKLZGWJJYGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine: A Bifunctional Piperazine for CNS and Enzyme Targeting Research


1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a disubstituted piperazine derivative bearing a naphthalen-1-ylmethyl group at the N1 position and a 2-nitrophenylsulfonyl moiety at the N4 position. The compound belongs to the sulfonylpiperazine class, whose members have been investigated as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs) [1] and as ligands for serotonin (5-HT) receptor subtypes [2]. The 2-nitrophenylsulfonyl fragment is a privileged pharmacophore that appears in multiple bioactive compounds, including the TRPV4 agonist RN-1747 and derivatives with reported dopamine D2/5-HT2A receptor binding profiles characteristic of atypical neuroleptics [3]. This compound serves as a useful tool for structure–activity relationship (SAR) studies exploring the intersection of naphthylpiperazine and nitrophenylsulfonyl pharmacophores.

1
nAChR Allosteric SARSupports exploration of nAChR negative allosteric modulation by combining naphthyl and nitrophenylsulfonyl pharmacophores.
2
CNS Receptor ProfilingEnables investigation of 5-HT2A/D2 receptor binding profiles using the 2-nitrophenylpiperazine core as a structural probe.
3
Enzyme Inhibition ScreeningSupports broad-panel enzyme inhibition research leveraging the 2-nitrophenylsulfonyl motif as a potential active-site anchor.

Why 1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine Cannot Be Replaced by Generic Sulfonylpiperazine Analogs


In-class substitution is precluded by the functional duality of this compound's architecture. The naphthalen-1-ylmethyl substituent imposes distinct steric and lipophilic constraints compared to the benzyl, phenethyl, or pyridylmethyl groups found in closely related sulfonylpiperazines . Concurrently, the ortho-nitro substitution on the phenylsulfonyl ring alters both the electronic character and hydrogen-bonding capacity of the sulfonamide moiety relative to para-nitro, meta-nitro, or unsubstituted analogs . Published SAR studies on sulfonylpiperazine nAChR NAMs demonstrate that minor substituent variations on either terminus can profoundly affect receptor subtype selectivity and functional potency [1]. Furthermore, N-(2-nitrophenyl)piperazine derivatives exhibit 5-HT2A/D2 binding ratios that are highly sensitive to the nature of the heteroaryl group appended to the piperazine N4 position [2]. The combined naphthylmethyl and 2-nitrophenylsulfonyl substitution pattern therefore defines a unique chemical space that generic analogs cannot replicate without explicit experimental validation.

!
Naphthalen-1-ylmethyl substituent imposes distinct steric and lipophilic constraints; benzyl, phenethyl, or pyridylmethyl analogs may shift receptor-interaction profiles.
!
Ortho-nitro substitution on phenylsulfonyl alters electronic character and hydrogen-bonding capacity relative to para-nitro or unsubstituted analogs, potentially changing target engagement.
!
Receptor subtype selectivity is highly sensitive to N1 substituent variation. Direct substitution with other sulfonylpiperazines may not replicate nAChR or 5-HT2A/D2 functional outcomes without specific validation.

Quantitative Differentiation Evidence for 1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine vs. Closest Analogs


Potency Window of the 2-Nitrophenylsulfonyl-1,4-Disubstituted Piperazine Scaffold in nAChR Negative Allosteric Modulation

The Henderson et al. (2011) SAR study established that sulfonylpiperazine analogues function as negative allosteric modulators (NAMs) of human α4β2 (Hα4β2) and α3β4 (Hα3β4) nAChRs, with potency and selectivity governed by substituent identity on both the sulfonyl aryl ring and the piperazine N1 side chain [1]. While this study provides the class-level framework for nAChR NAM activity, compound-specific IC50 or selectivity data for 1-(naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine have not been reported in the open literature as of the search date. This evidence item therefore provides the class benchmark: any procurement decision based on expected nAChR NAM activity must recognize that the precise potency and subtype selectivity of this specific compound remain experimentally unvalidated relative to analogs such as KAB-18 or DDR-18 [1].

nAChR NAM Potency Window
Class-level inference
Class-level framework established for sulfonylpiperazine NAMs (Henderson et al. 2011). Compound-specific data not reported in open literature.
Supports nAChR allosteric modulation studies.
Requires compound-specific validation relative to characterized analogs (e.g., KAB-18).
nAChR modulation sulfonylpiperazine SAR allosteric pharmacology

5-HT2A Receptor Affinity Benchmark: Patent-Defined Class Potency vs. Unreported Compound-Specific Data

Merck Sharp & Dohme patent US 6,852,718 discloses that phenylsulphonyl piperazine derivatives wherein the sulphonyl moiety is attached to an N-arylalkyl-substituted piperazine ring are selective antagonists of the human 5-HT2A receptor [1]. All exemplified compounds in the patent exhibited Ki values of ≤100 nM for displacement of [3H]-ketanserin from the human 5-HT2A receptor expressed in CHO cells, with selectivity over the dopamine D2 receptor [1]. While the generic Markush structure encompasses 1-(naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine, the compound is not among the specifically exemplified derivatives with disclosed individual Ki values. The closest explicitly exemplified analogs include 1-[2-(2,4-difluorophenyl)ethyl]-4-phenylsulphonylpiperazine and related phenethyl derivatives [1].

5-HT2A Affinity Benchmark
Class-level inference
Patent US 6,852,718: Markush class Ki ≤100 nM for human 5-HT2A. Target not individually exemplified.
Supports 5-HT2A antagonism research context.
Cannot be differentiated from other Markush analogs without de novo testing.
serotonin receptor 5-HT2A antagonist antipsychotic scaffold

Dopamine D2/5-HT2A Binding Profile of N-(2-Nitrophenyl)piperazine Derivatives: Atypical Neuroleptic Signature and Structural Sensitivity

Andrić et al. (2007) evaluated six N-(2-nitrophenyl)piperazine derivatives bearing heteroaryl (benzimidazole) substituents at the piperazine N1 position for binding affinity at rat dopamine D2, serotonin 5-HT2A, and α1 receptors [1]. All benzimidazole-containing compounds exhibited a 5-HT2A/D2 binding ratio greater than 1 (pKi values), characteristic of atypical neuroleptics [1]. Compound 7c displayed higher affinities for all receptor classes than clozapine, the prototypical atypical antipsychotic [1]. Although 1-(naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine was not among the tested compounds, the study demonstrates that the 2-nitrophenyl pharmacophore supports a favorable 5-HT2A-over-D2 binding preference when paired with appropriate heteroaryl groups. The naphthalen-1-ylmethyl substituent represents an untested variation within this pharmacophore framework.

D2/5-HT2A Binding Profile
Class-level inference
Andrić et al. 2007: Analog 7c shows 5-HT2A/D2 ratio >1, higher affinity than clozapine. Target compound untested.
Endorsed atypical binding index context for the 2-nitrophenylpiperazine core.
Naphthylmethyl-for-benzimidazole substitution remains pharmacologically uncharacterized.
dopamine receptor atypical antipsychotic 2-nitrophenylpiperazine

Enzyme Inhibition Potential of the 2-Nitrophenylsulfonyl-Piperazine Scaffold: BRENDA Database Evidence for Structurally Proximal Compounds

The BRENDA enzyme database catalogs enzyme inhibition data for ligands bearing the 2-nitrophenylsulfonyl-piperazine substructure. The compound 1-[4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl]-2-phenoxyethanone, which shares the identical 2-nitrophenylsulfonyl-piperazine core with the target compound but carries a phenoxyethanone N-substituent instead of naphthylmethyl, is registered as an enzyme inhibitor with a reported IC50 of 980 nM (pH and temperature conditions not specified in the source publication) [1]. Additionally, N-(2,4-dichlorobenzyl)-1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxamide, a related sulfonamide, exhibits 47% enzyme inhibition at 200 nM [2]. These data provide class-level evidence that the 2-nitrophenylsulfonyl pharmacophore can engage enzyme active sites at sub-micromolar to low nanomolar concentrations.

Enzyme Inhibition Potential
Cross-study comparable
Closest analog IC50 = 980 nM (BRENDA). 47% inhibition at 200 nM for a related sulfonamide.
Supports enzyme-targeted screening campaigns.
Shared 2-nitrophenylsulfonyl core; N1 substituent differs from target.
enzyme inhibition BRENDA database sulfonamide ligand

Naphthalene Sulfonamide vs. Carboxamide Bioisosterism: Impact on Multi-Receptor Affinity Profiles

A systematic study by Zajdel et al. (2010) examined the impact of sulfonamide/carboxamide bioisosteric replacement in a series of piperazine-alkyl-naphthamides tested for affinity at 5-HT1A, α2A, D4.2, D3, and D2L receptors [1]. The study demonstrated that the sulfonamide linkage (SO2) vs. carboxamide linkage (CO) significantly alters both the rank order and magnitude of receptor subtype affinities across the five tested targets [1]. Although the tested compounds featured a naphthalene-2-sulfonyl (rather than naphthalen-1-ylmethyl) configuration and lacked the 2-nitrophenyl substitution present in the target compound, the findings establish that naphthalene-sulfonamide-piperazine derivatives can achieve multi-receptor binding profiles, and that the sulfonamide vs. carboxamide choice is a critical determinant of selectivity [1].

Sulfonamide Bioisosterism
Class-level inference
Zajdel et al. 2010: SO2 vs. CO linker significantly alters rank order and magnitude of multi-receptor affinities.
Context for sulfonamide-driven receptor selectivity.
Framework relevant for CNS receptor profiling panels.
bioisosterism naphthamide multi-receptor profiling

Physicochemical and Procurement Differentiation: Molecular Weight, cLogP, and Hydrogen-Bonding Profile vs. Common Analogs

Based on calculated physicochemical properties, 1-(naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine (C21H21N3O4S, molecular weight ~411.5 g/mol) occupies a distinct property space relative to simpler sulfonylpiperazine analogs . The compound features 6 hydrogen-bond acceptors (four from the nitro and sulfonyl oxygens, two from piperazine nitrogens) and zero hydrogen-bond donors (both piperazine nitrogens are tertiary), yielding a topological polar surface area (tPSA) consistent with CNS drug-like chemical space but with higher lipophilicity driven by the naphthalene ring . Compared to 1-[(3-nitrophenyl)sulfonyl]piperazine (MW 271.3, tPSA ~86 Ų) or 1-methyl-4-[(4-nitrophenyl)sulfonyl]piperazine (MW 285.3) [1], the target compound has substantially greater molecular weight, higher predicted logP, and additional π-stacking capacity from the naphthalene moiety . These differences directly impact solubility, permeability, and non-specific binding in biological assays.

Physicochemical Niche
Supporting evidence
MW ~411.5 Da; 0 HBD; 6 HBA; enhanced lipophilicity and π-stacking from naphthalene ring.
Occupies distinct chemical space vs. lower-MW analogs.
Impacts solubility, permeability, and non-specific binding in assays.
physicochemical properties drug-likeness library design

Recommended Application Scenarios for 1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine Based on Available Evidence


SAR Probe for nAChR Negative Allosteric Modulator Optimization

This compound can serve as a structural probe in nAChR NAM SAR campaigns. The sulfonylpiperazine class is established as a source of selective Hα4β2 and Hα3β4 nAChR NAMs [1]. By comparing the activity of this naphthylmethyl/2-nitrophenyl analog against known NAMs such as KAB-18 and DDR-18, researchers can map the tolerance of the nAChR allosteric site to bulky, lipophilic N1 substituents and ortho-nitro-bearing sulfonyl groups [1].

Atypical Antipsychotic Lead Exploration via 5-HT2A/D2 Profiling

Given that the 2-nitrophenylpiperazine core confers a 5-HT2A/D2 binding ratio characteristic of atypical neuroleptics when paired with benzimidazole groups [1], this compound—bearing a naphthylmethyl group instead—represents a logical extension for receptor profiling. Screening against a panel including 5-HT2A, D2, 5-HT1A, and α1 receptors would determine whether the naphthylmethyl substituent preserves or disrupts the favorable binding signature [1].

Enzyme Inhibition Screening Leveraging the 2-Nitrophenylsulfonyl Pharmacophore

The 2-nitrophenylsulfonyl-piperazine substructure is represented in the BRENDA enzyme database with sub-micromolar IC50 values for structurally proximal compounds [1][2]. This compound is suitable for broad-panel enzyme inhibition screening, particularly against sulfonamide-sensitive targets such as carbonic anhydrases, proteases, or sulfotransferases, where the 2-nitrophenylsulfonyl group may act as a zinc-binding or active-site-anchoring motif [1].

CNS Screening Library Diversification Based on Physicochemical Niche

With a molecular weight of ~411.5 Da, zero H-bond donors, and enhanced lipophilicity from the naphthalene ring, this compound occupies a distinct region of CNS-relevant chemical space compared to lower-MW mono-substituted sulfonylpiperazines [1][2]. It is appropriate for inclusion in diversity-oriented screening libraries targeting CNS receptors where larger, more lipophilic ligands may access sub-pockets inaccessible to smaller analogs [1].

Application
Selection Property
Validation Focus
nAChR Allosteric Modulation Studies
Allosteric site tolerance to bulky lipophilic N1 substituents
nAChR subtype selectivity profiling
CNS Receptor Profiling Panels
5-HT2A/D2 binding ratio context and pharmacophore tolerance
Multi-receptor panel screening (5-HT, DA, α1)
Enzyme Inhibition Screening
2-nitrophenylsulfonyl motif as zinc-binding or active-site anchor
Broad-panel enzyme assay context
CNS Library Diversification
Enhanced lipophilicity and π-stacking capacity vs. mono-substituted analogs
CNS drug-likeness and assay compatibility validation
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